Prusogliptin: A Technical Deep Dive into its Molecular Interactions with DPP-4
Prusogliptin: A Technical Deep Dive into its Molecular Interactions with DPP-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prusogliptin (also known as DBPR108) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] By inhibiting the DPP-4 enzyme, Prusogliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This document provides a comprehensive technical overview of the molecular structure of Prusogliptin and its binding interactions with the DPP-4 enzyme, based on publicly available data.
Molecular Structure of Prusogliptin
Prusogliptin is a small molecule inhibitor with a well-defined chemical structure. Its systematic IUPAC name is (2S,4S)-4-Fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile.[3]
| Identifier | Value | Source |
| Chemical Formula | C₁₆H₂₅FN₄O₂ | [3] |
| Molecular Weight | 324.40 g/mol | [3][4] |
| CAS Number | 1186426-66-3 | [4][5] |
| SMILES String | CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C--INVALID-LINK--F | [6] |
| InChI Key | VQKSCYBKUIDZEI-STQMWFEESA-N | [6] |
The DPP-4 Binding Site and Interaction with Prusogliptin
The DPP-4 enzyme possesses a complex active site that can be divided into several subsites, including S1, S2, S1', S2', and the S2 extensive subsite. These subsites accommodate different parts of the inhibitor molecule, contributing to its binding affinity and selectivity. While a specific co-crystal structure of Prusogliptin bound to DPP-4 is not publicly available, we can infer its likely binding mode based on the known interactions of other DPP-4 inhibitors and the molecular structure of Prusogliptin.
Key Amino Acid Residues in the DPP-4 Active Site:
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S1 Subsite: This subsite is a hydrophobic pocket that typically accommodates a proline or alanine residue of the natural substrates. Key residues include Tyr631, Val656, Trp659, Tyr662, and Val711.
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S2 Subsite: This subsite is located adjacent to the S1 pocket and often interacts with the N-terminal part of the inhibitors. Important residues in this region include Arg125, Glu205, and Glu206.
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Catalytic Triad: The catalytic activity of DPP-4 relies on a classic serine protease triad consisting of Ser630, Asp708, and His740.
Hypothesized Binding Mode of Prusogliptin:
Based on its structure, the fluoropyrrolidine-carbonitrile moiety of Prusogliptin likely occupies the S1 subsite, forming hydrophobic interactions with the surrounding residues. The cyano group may form a covalent or non-covalent interaction with the catalytic Ser630 residue, a common feature of many DPP-4 inhibitors. The central aminoacetyl group would be positioned to interact with residues in the S2 subsite, potentially forming hydrogen bonds with Glu205 and Glu206. The substituted butanoyl-pyrrolidine portion of the molecule would extend towards the entrance of the active site, making additional contacts that contribute to its overall binding affinity.
Quantitative Data
The following tables summarize the available quantitative data regarding the inhibitory activity and pharmacodynamics of Prusogliptin.
Table 1: In Vitro Inhibitory Activity of Prusogliptin [1][5]
| Parameter | Value | Notes |
| IC₅₀ for DPP-4 | 15 nM (0.015 µM) | Half-maximal inhibitory concentration. |
| Selectivity (IC₅₀) | ||
| DPP-8 | >50 µM | |
| DPP-9 | >50 µM |
Table 2: In Vivo DPP-4 Inhibition in Patients with Type 2 Diabetes (Multiple Doses) [1][7]
| Prusogliptin Dose | Mean Maximum DPP-4 Inhibition (Emax) |
| 50 mg | 62.1% (SD 7.3%) |
| 100 mg | 69.9% (SD 12.5%) |
| 200 mg | 89.4% (SD 8.0%) |
Experimental Protocols
DPP-4 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme.
Materials:
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Recombinant Human DPP-4 Enzyme
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DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
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DPP-4 Substrate (e.g., Gly-Pro-AMC)
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Test Compound (Prusogliptin)
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Known DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control
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96-well black microtiter plates
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Fluorescence microplate reader
Procedure:
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Prepare a serial dilution of the test compound and the positive control in an appropriate solvent (e.g., DMSO).
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In a 96-well plate, add the assay buffer, the diluted test compound or control, and the DPP-4 enzyme solution. Include wells for a negative control (enzyme and buffer only) and a blank (buffer only).
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Incubate the plate at 37°C for a predefined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in kinetic mode for a set duration (e.g., 30-60 minutes).
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Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
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Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
X-ray Crystallography of Protein-Ligand Complexes (General Workflow)
This outlines the general steps involved in determining the three-dimensional structure of a protein-ligand complex.
Procedure:
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Protein Expression and Purification: Express and purify the target protein (DPP-4) to a high degree of homogeneity.
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Crystallization:
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Co-crystallization: Mix the purified protein with the ligand (Prusogliptin) and screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) to grow crystals of the complex.
-
Soaking: Grow crystals of the apo-protein first and then soak them in a solution containing the ligand.
-
-
X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the diffraction data as the crystal is rotated.
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Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factors. Determine the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.
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Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine the model to improve its agreement with the experimental data.
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Structure Validation: Assess the quality of the final model using various validation tools.
Molecular Docking (General Workflow)
This workflow describes the computational prediction of the binding mode of a small molecule to a protein's active site.
Procedure:
-
Preparation of Protein and Ligand Structures:
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Obtain the 3D structure of the target protein (DPP-4) from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
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Generate the 3D structure of the ligand (Prusogliptin) and optimize its geometry.
-
-
Binding Site Definition: Identify and define the binding site on the protein based on experimental data or prediction algorithms.
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Docking Simulation: Use a docking software (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. This involves exploring various conformations of the ligand and its orientation relative to the protein.
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Scoring and Ranking: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.
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Analysis of Results: Analyze the top-ranked poses to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
Caption: Mechanism of action of Prusogliptin.
Caption: Workflow for DPP-4 enzyme inhibition assay.
Caption: General workflow for molecular docking.
References
- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]
- 3. Prusogliptin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
